Physical and chemical properties of Tert-butyl 2-nitrophenylcarbamate
Physical and chemical properties of Tert-butyl 2-nitrophenylcarbamate
An In-Depth Technical Guide to Tert-butyl 2-nitrophenylcarbamate: Properties, Synthesis, and Synthetic Utility
Abstract
Tert-butyl 2-nitrophenylcarbamate is a pivotal intermediate in modern organic synthesis, particularly within medicinal chemistry and materials science. Its structure uniquely combines a nitroaromatic system with a tert-butoxycarbonyl (Boc)-protected amine, offering a versatile platform for sequential and site-selective functionalization. The Boc group provides robust protection under a variety of conditions, yet is readily cleaved under acidic protocols, while the nitro group serves as a precursor to a reactive amino functionality via reduction. This guide provides a comprehensive examination of the physical and chemical properties of Tert-butyl 2-nitrophenylcarbamate, detailed protocols for its synthesis and key transformations, and expert insights into its strategic application in multi-step synthesis.
Core Molecular Profile
Structure and Nomenclature
Tert-butyl 2-nitrophenylcarbamate is systematically named tert-butyl N-(2-nitrophenyl)carbamate. The molecule consists of a 2-nitroaniline core where the amino group is protected as a tert-butyl carbamate. This "Boc" protecting group is fundamental to its synthetic utility, masking the nucleophilicity of the amine during reactions at other sites of the molecule.
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IUPAC Name: tert-butyl N-(2-nitrophenyl)carbamate
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CAS Number: 68335-51-3 (Note: This CAS number may vary depending on the specific context and supplier, but refers to the primary structure)
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Synonyms: N-Boc-2-nitroaniline, tert-Butyl (2-nitrophenyl)carbamate
Physical and Chemical Properties
The compound is typically a stable, yellow solid under ambient conditions. Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₄N₂O₄ | [1] |
| Molecular Weight | 238.24 g/mol | [2] |
| Appearance | Yellow solid | [1] |
| Melting Point | 89-90 °C | [1] |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Chloroform (CHCl₃), Ethyl Acetate, and Methanol. | General chemical knowledge |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of Tert-butyl 2-nitrophenylcarbamate. The key features are derived from its constituent functional groups: the aromatic ring, the nitro group, the carbamate, and the tert-butyl group.
| Spectroscopic Data | |
| ¹H NMR | (400 MHz, CDCl₃): δ 9.65 (bs, 1H, N-H), 8.55 (d, J = 8 Hz, 1H, Ar-H), 8.18 (d, J = 8 Hz, 1H, Ar-H), 7.60 (t, J = 8 Hz, 1H, Ar-H), 7.08 (t, J = 8 Hz, 1H, Ar-H), 1.54 (s, 9H, C(CH₃)₃).[1] |
| ¹³C NMR | (100 MHz, CDCl₃): δ 152.20 (C=O), 135.90 (Ar-C), 135.70 (Ar-C), 125.80 (Ar-C), 121.80 (Ar-C), 120.70 (Ar-C), 81.80 (O-C(CH₃)₃), 28.20 (C(CH₃)₃).[1] |
| Infrared (IR) | Expected Peaks (cm⁻¹): ~3300 (N-H stretch), ~2980 (C-H stretch, aliphatic), ~1720 (C=O stretch, carbamate), ~1520 & ~1340 (N-O stretch, nitro group).[3] |
Expert Analysis: The ¹H NMR spectrum is highly characteristic. The broad singlet at 9.65 ppm is indicative of the carbamate N-H proton. The downfield aromatic signals are consistent with the electron-withdrawing effect of the ortho-nitro group. The prominent singlet at 1.54 ppm, integrating to 9 protons, is the unmistakable signature of the tert-butyl group. In the ¹³C NMR, the carbonyl carbon at 152.20 ppm and the quaternary and methyl carbons of the Boc group at 81.80 and 28.20 ppm, respectively, are key identifiers.
Synthesis and Purification
The most common and efficient synthesis involves the direct N-protection of 2-nitroaniline using di-tert-butyl dicarbonate (Boc₂O).
Principle of Synthesis
This reaction is a nucleophilic acyl substitution. The amino group of 2-nitroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O. The presence of a non-nucleophilic base, such as triethylamine (TEA), is crucial. It serves to deprotonate the amine after the initial attack, neutralizing the resulting ammonium species and preventing the protonation of the starting amine, thereby driving the reaction to completion.
Detailed Experimental Protocol: Synthesis of Tert-butyl 2-nitrophenylcarbamate
This protocol is adapted from established procedures for Boc-protection of anilines.[4]
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Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-nitroaniline (1.0 eq). Dissolve it in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.2 M concentration).
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Addition of Base: Add triethylamine (TEA) (1.5 eq) to the solution and stir for 5 minutes at room temperature.
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Addition of Boc₂O: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the stirred solution. Causality: Adding Boc₂O slowly helps control the effervescence (CO₂ evolution) and any potential exotherm.
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Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-nitroaniline spot is consumed (typically 2-4 hours).
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Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.
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Washing: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Trustworthiness: These washing steps are critical for removing unreacted starting materials, the base, and byproducts, ensuring a cleaner crude product for purification.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane (e.g., 10-20% ethyl acetate) to afford the pure product as a yellow solid.
Chemical Reactivity and Synthetic Applications
The synthetic power of Tert-butyl 2-nitrophenylcarbamate lies in the orthogonal reactivity of its two primary functional groups. The nitro group can be reduced without affecting the Boc group, and the Boc group can be cleaved without affecting the nitro group.
Reduction of the Nitro Group
A key transformation is the selective reduction of the nitro group to an amine, yielding tert-butyl (2-aminophenyl)carbamate. This reaction unmasks a nucleophilic site on the aromatic ring while the other amino group remains protected.
Expert Insight: The stability of the Boc group under many catalytic hydrogenation or chemical reduction conditions is a cornerstone of its utility.[5] This allows for the selective generation of an ortho-phenylenediamine derivative, a valuable precursor for synthesizing heterocycles like benzimidazoles or for further regioselective functionalization.
Detailed Experimental Protocol: Reduction to Tert-butyl (2-aminophenyl)carbamate [4]
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Setup: Dissolve Tert-butyl 2-nitrophenylcarbamate (1.0 eq) in methanol.
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Catalyst Addition: Add Iron(III) chloride (FeCl₃) (1.0 eq) to the solution.
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Reductant Addition: Carefully add hydrazine monohydrate (N₂H₄·H₂O) dropwise at room temperature. An exothermic reaction may be observed.
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Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-3 hours).
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Workup: Cool the mixture to room temperature and concentrate it under reduced pressure.
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Basification and Extraction: Basify the residue with a saturated NaHCO₃ solution and extract thoroughly with DCM.
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Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The resulting crude solid can be purified by column chromatography to yield pure tert-butyl (2-aminophenyl)carbamate.
Cleavage of the Boc Protecting Group
The Boc group is designed for removal under acidic conditions. This deprotection proceeds via protonation of the carbamate carbonyl, followed by the elimination of carbon dioxide and the formation of a stable tert-butyl cation.[6][7]
Common Deprotection Reagents:
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Trifluoroacetic Acid (TFA): Typically used neat or as a 25-50% solution in DCM at room temperature.[8]
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Hydrochloric Acid (HCl): Often used as a 4M solution in a solvent like 1,4-dioxane or ethyl acetate.
Expert Insight: The choice of acid is critical. TFA is highly effective and its volatility simplifies workup, but it is corrosive. HCl in dioxane is also common and provides the hydrochloride salt of the deprotected amine directly, which can be advantageous for stability and purification. This acid-lability makes the Boc group orthogonal to base-labile protecting groups like Fmoc, a strategy that is fundamental in complex syntheses such as solid-phase peptide synthesis.[5][8]
Safety and Handling
As a nitroaromatic compound, Tert-butyl 2-nitrophenylcarbamate requires careful handling.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[9][10]
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[9]
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Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents and strong acids.[9][10]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Tert-butyl 2-nitrophenylcarbamate is more than a simple protected amine; it is a sophisticated synthetic building block engineered for strategic chemical transformations. Its well-defined physical properties, predictable spectroscopic signature, and straightforward synthesis make it readily accessible. The true value of this compound is realized in its dual and orthogonal reactivity, enabling researchers and drug development professionals to construct complex molecular architectures with high levels of control and efficiency. Understanding its properties and reaction mechanisms is essential for leveraging its full potential in the pursuit of novel therapeutics and materials.
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